molecular formula C75H124N14O16 B10832538 Elisidepsin CAS No. 681272-30-0

Elisidepsin

货号: B10832538
CAS 编号: 681272-30-0
分子量: 1477.9 g/mol
InChI 键: ZNVCPJPCKSJWDH-UCTDCHLSSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

准备方法

Elisidepsin is synthesized through a series of chemical reactions that involve the formation of a cyclic peptide structure. The synthetic route typically includes the coupling of amino acids and depsipeptides, followed by cyclization to form the final product . Industrial production methods involve optimizing these reaction conditions to achieve high yields and purity. Specific details on the exact synthetic routes and reaction conditions are proprietary and not publicly disclosed .

生物活性

Elisidepsin, a synthetic compound derived from the marine natural product Kahalalide F, has garnered attention for its potential as an antineoplastic agent. This article provides a comprehensive overview of its biological activity, focusing on its mechanisms of action, effectiveness against various cancers, and relevant case studies.

This compound exhibits its biological activity primarily through interactions with cell membranes and specific lipid components. Key findings regarding its mechanisms include:

  • Membrane Interaction : this compound rapidly inserts into the plasma membrane, promoting lipid bilayer restructuring and leading to membrane permeabilization. This process is crucial for inducing necrotic cell death in tumor cells .
  • Targeting Glycosylceramides : Research has identified glycosylceramides as primary targets for this compound. The compound's insertion into the plasma membrane is facilitated by these lipids, which are essential for maintaining membrane integrity. Cells deficient in glycosylceramides demonstrate resistance to this compound, while reactivation of glycosylceramide synthesis restores sensitivity .
  • Influence of Hypoxia : Hypoxic conditions have been shown to reduce the efficacy of this compound by altering the structure of lipid rafts in the plasma membrane. This results in a higher half-maximal inhibitory concentration (IC50) and diminished drug binding across various cell lines .

Antiproliferative Activity

This compound has demonstrated significant antiproliferative effects across a range of cancer types. Preclinical studies indicate its effectiveness against:

  • Non-Small Cell Lung Cancer (NSCLC)
  • Breast cancer
  • Colorectal cancer
  • Other solid tumors

The compound's activity is often correlated with the expression levels of specific receptors, such as ErbB3, which is involved in cell signaling pathways related to growth and survival .

Case Studies and Clinical Trials

Several clinical trials have evaluated the safety and efficacy of this compound in patients with advanced solid tumors. Notable findings include:

  • Phase I Trials : Initial studies confirmed the antitumor activity of this compound, establishing recommended doses and schedules for administration. The trials indicated that this compound could be safely combined with other therapeutic agents without significant adverse effects .
  • Predictive Factors : Research highlighted that sensitivity to this compound could be predicted based on the expression of certain biomarkers, particularly those related to epithelial-to-mesenchymal transition (EMT). For instance, induction of EMT markers in colorectal cancer cells was associated with reduced sensitivity to this compound .

Summary of Research Findings

The following table summarizes key research findings on this compound's biological activity:

StudyFindings
Herrero et al. (2013)Identified glycosylceramides as primary targets for this compound; demonstrated membrane permeabilization leading to necrotic cell death.
Varadi et al. (2015)Showed that this compound induces downregulation of ErbB3 and alters signaling pathways related to cell survival.
MDPI Study (2013)Investigated the impact of hypoxia on this compound efficacy; found increased IC50 under hypoxic conditions.
Phase I TrialConfirmed safety and antitumor activity; established dosing regimens for clinical use.

属性

CAS 编号

681272-30-0

分子式

C75H124N14O16

分子量

1477.9 g/mol

IUPAC 名称

(2R)-N-[(2S)-5-amino-1-[[(2R,3S)-1-[[(3S,6Z,9S,12R,15R,18R,19R)-9-benzyl-15-[(2S)-butan-2-yl]-6-ethylidene-19-methyl-2,5,8,11,14,17-hexaoxo-3,12-di(propan-2-yl)-1-oxa-4,7,10,13,16-pentazacyclononadec-18-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]-1-[(2R)-2-[[(2S)-2-[[(2S,3R)-3-hydroxy-2-[[(2R)-3-methyl-2-[[(4S)-4-methylhexanoyl]amino]butanoyl]amino]butanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carboxamide

InChI

InChI=1S/C75H124N14O16/c1-20-43(15)33-34-53(91)80-54(38(5)6)68(97)87-61(46(18)90)72(101)82-56(40(9)10)69(98)83-57(41(11)12)74(103)89-36-28-32-52(89)66(95)78-50(31-27-35-76)64(93)85-59(44(16)21-2)71(100)88-62-47(19)105-75(104)58(42(13)14)84-63(92)49(23-4)77-65(94)51(37-48-29-25-24-26-30-48)79-67(96)55(39(7)8)81-70(99)60(45(17)22-3)86-73(62)102/h23-26,29-30,38-47,50-52,54-62,90H,20-22,27-28,31-37,76H2,1-19H3,(H,77,94)(H,78,95)(H,79,96)(H,80,91)(H,81,99)(H,82,101)(H,83,98)(H,84,92)(H,85,93)(H,86,102)(H,87,97)(H,88,100)/b49-23-/t43-,44-,45-,46+,47+,50-,51-,52+,54+,55+,56-,57+,58-,59+,60+,61-,62+/m0/s1

InChI 键

ZNVCPJPCKSJWDH-UCTDCHLSSA-N

手性 SMILES

CC[C@H](C)CCC(=O)N[C@H](C(C)C)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](C(C)C)C(=O)N[C@H](C(C)C)C(=O)N1CCC[C@@H]1C(=O)N[C@@H](CCCN)C(=O)N[C@H]([C@@H](C)CC)C(=O)N[C@@H]2[C@H](OC(=O)[C@@H](NC(=O)/C(=C/C)/NC(=O)[C@@H](NC(=O)[C@H](NC(=O)[C@H](NC2=O)[C@@H](C)CC)C(C)C)CC3=CC=CC=C3)C(C)C)C

规范 SMILES

CCC(C)CCC(=O)NC(C(C)C)C(=O)NC(C(C)O)C(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)N1CCCC1C(=O)NC(CCCN)C(=O)NC(C(C)CC)C(=O)NC2C(OC(=O)C(NC(=O)C(=CC)NC(=O)C(NC(=O)C(NC(=O)C(NC2=O)C(C)CC)C(C)C)CC3=CC=CC=C3)C(C)C)C

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。